3-Ethyl-3-fluoropyrrolidine;hydrochloride
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Overview
Description
3-Ethyl-3-fluoropyrrolidine;hydrochloride is a chemical compound with the molecular formula C6H12FN·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-3-fluoropyrrolidine;hydrochloride typically involves the fluorination of pyrrolidine derivatives. One common method includes the reaction of 3-ethylpyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The compound is then purified through crystallization or other separation techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-3-fluoropyrrolidine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
3-Ethyl-3-fluoropyrrolidine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethyl-3-fluoropyrrolidine;hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can form strong hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoropyrrolidine;hydrochloride
- 3-Ethylpyrrolidine;hydrochloride
- 3-Fluoro-2-methylpyrrolidine;hydrochloride
Uniqueness
3-Ethyl-3-fluoropyrrolidine;hydrochloride is unique due to the presence of both an ethyl group and a fluorine atom on the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
3-ethyl-3-fluoropyrrolidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FN.ClH/c1-2-6(7)3-4-8-5-6;/h8H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEUGDTJFODXMLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCNC1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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